molecular formula C14H17N3O B6637431 (3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol

(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol

Cat. No. B6637431
M. Wt: 243.30 g/mol
InChI Key: SHMQUUJLTXMIBH-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol, also known as PMP3, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of pyrazolopyrrolidine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of (3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol is not fully understood, but it is thought to involve the inhibition of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, this compound has been found to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the pathogenesis of many diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been found to inhibit viral replication and reduce viral load.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. This compound is also relatively easy to synthesize and purify, which makes it accessible for research purposes. However, there are some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are many potential future directions for research on (3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of more targeted therapies. In addition, there is a need for further research on the safety and toxicity of this compound, particularly at higher concentrations. Overall, this compound is a promising compound with many potential applications in the field of medicine and biomedical research.

Synthesis Methods

The synthesis of (3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol involves the condensation reaction between 5-phenyl-1H-pyrazole-4-carboxaldehyde and (R)-(-)-3-pyrrolidinol in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of this compound is typically around 50-60%, and the compound can be obtained as a white powder.

Scientific Research Applications

(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been found to have anti-viral activity against a range of viruses, including HIV, hepatitis B virus, and herpes simplex virus.

properties

IUPAC Name

(3R)-1-[(5-phenyl-1H-pyrazol-4-yl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-13-6-7-17(10-13)9-12-8-15-16-14(12)11-4-2-1-3-5-11/h1-5,8,13,18H,6-7,9-10H2,(H,15,16)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMQUUJLTXMIBH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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